7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
Studies have shown that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which include structures similar to 7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, demonstrate potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds exhibit promising anxiolytic and antidepressant properties, highlighting their psychotropic potential (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound , has revealed significant analgesic and anti-inflammatory activities. These findings suggest a potential avenue for developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Cardiovascular Activity
Research on 8-alkylamino substituted derivatives of purine-2,6-diones has demonstrated considerable cardiovascular activities, including antiarrhythmic and hypotensive effects. These findings highlight the compound's potential in cardiovascular research and therapy (Chłoń-Rzepa et al., 2004).
Biopharmaceutical Applications
A biopharmaceutical study on a derivative closely related to this compound indicated its potential as an injectable antiplatelet drug. The study provided insights into its pharmacokinetic parameters, offering a basis for further drug development (Smirnova et al., 2021).
Synthesis and Protective Groups
In the realm of synthesis, research into protective groups like thietanyl has been conducted to facilitate the synthesis of purine-2,6-dione derivatives, including structures similar to the compound . This research has broadened the synthetic possibilities for these types of compounds (Khaliullin & Shabalina, 2020).
Antiasthmatic Potential
A study on xanthene derivatives, which share structural features with this compound, demonstrated potential antiasthmatic activity. This suggests a possible use in treating asthma and related respiratory conditions (Bhatia et al., 2016).
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-24-7-9-25(10-8-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-5-4-6-14(20)11-13/h4-6,11H,3,7-10,12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMNJCAEELTUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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